molecular formula C12H13NO2 B1269133 Ethyl 3-methyl-1H-indole-2-carboxylate CAS No. 26304-51-8

Ethyl 3-methyl-1H-indole-2-carboxylate

Cat. No. B1269133
CAS RN: 26304-51-8
M. Wt: 203.24 g/mol
InChI Key: OZQXZSIVKVCSDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Three-component Tandem Reaction : A method involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates was used to synthesize highly diversified pyrimido[1,2-a]indoles. This process combines alkynone formation and cyclocondensation to produce a heterocyclic system (Gupta et al., 2011).
  • Friedel-Crafts Acylation : Ethyl 1H-indole-2-carboxylate underwent Friedel-Crafts acylation with various acylating reagents, resulting in acylation at the C3-position or on the benzene moiety of the indole nucleus (Tani et al., 1990).

Molecular Structure Analysis

The molecular structure of ethyl 3-methyl-1H-indole-2-carboxylate is characterized by an essentially planar aromatic ring system. The crystal structure involves directional intermolecular interactions, including C—H⋯O and π⋯π stacking interactions (Siddiquee et al., 2009).

Chemical Reactions and Properties

  • Carbomethylation : An FeCl2-promoted carbomethylation of arylacrylamides led to the formation of 3-ethyl-3-substituted indolin-2-one, demonstrating the compound's reactivity in radical methylation and arylation (Dai et al., 2014).
  • Cyclopropanation-Ring Expansion Reaction : Ethyl quinoline-3-carboxylates were synthesized from indoles and halodiazoacetates through a cyclopropanation at the 2- and 3-positions of indole followed by ring-opening and elimination of H–X (Beilstein Journal of Organic Chemistry, 2015).

Physical Properties Analysis

  • Crystal Structure : The compound exhibits a triclinic crystal system with hydrogen bond interactions of N–H⋯O, C–H⋯O, and C–H⋯N. The molecular structure is further stabilized by C–H⋯π interactions (Geetha et al., 2017).

Chemical Properties Analysis

  • Acylation and Multiple Interactions : The compound undergoes various acylation reactions and demonstrates multiple intermolecular interactions. Its behavior as an alkylating reagent with nucleophiles like piperidine has also been noted (Deberly et al., 1975).
  • Combined Experimental and Theoretical Studies : Detailed studies combining experimental approaches and theoretical models (DFT and AIM) have been conducted on the synthesis, molecular structure, spectroscopic properties, and interactions analysis of related ethyl carboxylates (Singh et al., 2013).

Scientific Research Applications

  • Synthesis of Selected Alkaloids

    • Field : Organic Chemistry
    • Application : Indole derivatives are used in the synthesis of selected alkaloids .
    • Method : The specific methods of synthesis vary, but they generally involve the construction of indoles as a moiety in selected alkaloids .
    • Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Biological Potential of Indole Derivatives

    • Field : Pharmacology
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Method : The specific methods of application vary, but they generally involve the synthesis of a variety of indole derivatives .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Preparation of Indolecarboxamides

    • Field : Medicinal Chemistry
    • Application : Ethyl 3-methyl-1H-indole-2-carboxylate is used as a reactant for the preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists .
    • Method : The specific methods of preparation vary, but they generally involve the use of Ethyl 3-methyl-1H-indole-2-carboxylate as a reactant .
    • Results : The results of this application are not specified in the source .
  • Synthesis of Functionalized 2-Methyl-1H-Indole-3-Carboxylate Derivatives
    • Field : Organic Chemistry
    • Application : An efficient procedure to synthesize a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .

Safety And Hazards

Ethyl 3-methyl-1H-indole-2-carboxylate is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a hazard statement of H302, indicating that it is harmful if swallowed .

Future Directions

Research on indole derivatives, including Ethyl 3-methyl-1H-indole-2-carboxylate, is ongoing due to their potential pharmaceutical applications . Future research may focus on testing indole scaffolds for maximum activity in pharmacological compounds .

properties

IUPAC Name

ethyl 3-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)9-6-4-5-7-10(9)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQXZSIVKVCSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942035
Record name Ethyl 3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-1H-indole-2-carboxylate

CAS RN

20032-31-9, 26304-51-8
Record name Ethyl 3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Methylindole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of phenyl hydrazine (8.92 g), 2-oxo-butyric acid (10.11 g), TsOH mono hydrate (47.1 g) in EtOH (200 mL) was refluxed overnight, then cooled, the solids were filtered off and briefly washed with EtOH, all liquids were combined and concentrated to give a residue, which was subsequently partitioned between EtOAc and water, the organic phase was washed with sat. NaHCO3 solution, and sat. NaCl solution respectively, then dried over anhydrous sodium sulfate, filtered, concentrated and crystallized to give product (15.6 g). 1H NMR (200 MHz, CDCl3): δ (ppm)=8.65 (br, s, 1H), 7.63 (d, 1H), 7.40-7.10 (m, 3H), 4.40 (q, 2H, J=7.1 Hz), 2.61 (s, 3H), 1.43 (t, 3H, J=7.1 Hz).
Quantity
8.92 g
Type
reactant
Reaction Step One
Quantity
10.11 g
Type
reactant
Reaction Step One
[Compound]
Name
TsOH mono hydrate
Quantity
47.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SM Gomha, HA Abdel-Aziz - Bulletin of the Korean Chemical …, 2012 - researchgate.net
… To ethyl 3-methyl-1H-indole-2-carboxylate (1) (10 (19.9 g, 0.1 mol) and acetonitrile (4.1 mL, 0.1 mol) in dry benzene (250 mL) and dimethylformamide (10 mL), was added sodium …
Number of citations: 77 www.researchgate.net
H Fretz, M Gaugler, J Schneider - Helvetica Chimica Acta, 2000 - Wiley Online Library
… The by-product displaying m/z 204 was isolated in 25% yield and identified as ethyl 3-methyl-1H-indole-2-carboxylate (7; Scheme 1,b). Its structure was confirmed by NMR spectroscopy…
Number of citations: 6 onlinelibrary.wiley.com
L Gu, X Li - Journal of the Brazilian Chemical Society, 2011 - SciELO Brasil
An improved procedure for the synthesis of indole-2-carboxylic acid esters in excellent yields has been achieved by the condensation of 2-halo aryl aldehydes or ketones and ethyl …
Number of citations: 12 www.scielo.br
D Inoyama, D Awasthi, GC Capodagli, K Tsotetsi… - Cell chemical …, 2020 - cell.com
Published Mycobacterium tuberculosis β-ketoacyl-ACP synthase KasA inhibitors lack sufficient potency and/or pharmacokinetic properties. A structure-based approach was used to …
Number of citations: 21 www.cell.com
Y Schneider, AP Jadhav… - The Journal of Organic …, 2023 - ACS Publications
The electrophilic potential of diazirines has been utilized to obtain N-substituted diaziridines that are directly hydrolyzed to produce monosubstituted hydrazines. The hydrazines can …
Number of citations: 4 pubs.acs.org
山井悠介 - (No Title), 2018 - kansai-u.repo.nii.ac.jp
… iii) 1,2-転移 27 Murakami らは,ethyl 3-methyl-1H-indole-2-carboxylate に酢酸中,TTN を作用させると 1,2転移を経て 3,3-二置換オキシインドールが得られることを見出した 27e. …
Number of citations: 6 kansai-u.repo.nii.ac.jp

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